Bis(dimethylthiocarbamoyl) tetrasulfide

Rubber vulcanization Sulfur donor capacity Thiuram accelerator

Bis(dimethylthiocarbamoyl) tetrasulfide (CAS 97-91-6), also known as tetramethylthiuram tetrasulfide, is an organosulfur compound belonging to the thiuram class of ultra-fast vulcanization accelerators. With molecular formula C6H12N2S6 and molecular weight 304.56 g/mol, this compound is characterized by a polysulfide bridge containing four sulfur atoms, distinguishing it from the more common disulfide (TMTD) and monosulfide (TMTM) variants.

Molecular Formula C6H12N2S6
Molecular Weight 304.6 g/mol
CAS No. 97-91-6
Cat. No. B13777627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylthiocarbamoyl) tetrasulfide
CAS97-91-6
Molecular FormulaC6H12N2S6
Molecular Weight304.6 g/mol
Structural Identifiers
SMILESCN(C)C(=S)SSSSC(=S)N(C)C
InChIInChI=1S/C6H12N2S6/c1-7(2)5(9)11-13-14-12-6(10)8(3)4/h1-4H3
InChIKeyVHSBTBDMKDUVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dimethylthiocarbamoyl) tetrasulfide CAS 97-91-6: Procurement Specifications and Baseline Characteristics


Bis(dimethylthiocarbamoyl) tetrasulfide (CAS 97-91-6), also known as tetramethylthiuram tetrasulfide, is an organosulfur compound belonging to the thiuram class of ultra-fast vulcanization accelerators [1]. With molecular formula C6H12N2S6 and molecular weight 304.56 g/mol, this compound is characterized by a polysulfide bridge containing four sulfur atoms, distinguishing it from the more common disulfide (TMTD) and monosulfide (TMTM) variants [2]. The compound exhibits density of 1.464 g/cm³, boiling point of 393.5°C at 760 mmHg, and flash point of 191.8°C [3]. As a thiuram accelerator, it functions both as a vulcanization accelerator and as a sulfur donor in rubber compounding, decomposing at elevated temperatures (typically 140–160°C) to release sulfur radicals that cross-link polyisoprene chains .

Why Generic Substitution of Bis(dimethylthiocarbamoyl) tetrasulfide Fails: Evidence-Based Procurement Considerations


Thiuram accelerators cannot be treated as interchangeable commodities due to fundamental differences in sulfur chain length, thermal decomposition behavior, and regulatory compliance profiles. The polysulfide structure of bis(dimethylthiocarbamoyl) tetrasulfide directly influences vulcanization kinetics, crosslink architecture, and the resulting mechanical properties of cured rubber [1]. Critically, the dimethylamine moiety common to tetramethylthiuram compounds serves as a precursor for carcinogenic N-nitrosodimethylamine (NDMA) formation during high-temperature rubber processing, a regulatory concern that has driven the replacement of TMTD and related compounds in many applications, particularly those governed by German TRGS 552 regulations [2]. Substituting with alternative thiurams (e.g., TETD, DPTT) or nitrosamine-safe accelerators (e.g., TBzTD) without systematic evaluation introduces quantifiable deviations in scorch safety, cure rate, and final vulcanizate properties, as established in comparative studies detailed in the following evidence sections .

Bis(dimethylthiocarbamoyl) tetrasulfide CAS 97-91-6: Quantitative Differential Evidence Against Comparators


Sulfur Content Differential: Tetrasulfide vs. Disulfide in Thiuram Accelerator Selection

Bis(dimethylthiocarbamoyl) tetrasulfide (TMTT) contains four sulfur atoms in its polysulfide bridge, yielding a molecular formula C6H12N2S6 (molecular weight 304.56 g/mol) compared to tetramethylthiuram disulfide (TMTD, C6H12N2S4, 240.43 g/mol) [1]. This structural difference results in higher theoretical sulfur content per mole of accelerator: TMTT contains approximately 63.1% sulfur by mass (6 sulfur atoms × 32.06 / 304.56), whereas TMTD contains approximately 53.3% sulfur by mass (4 sulfur atoms × 32.06 / 240.43). Isotopic exchange studies have demonstrated that in tetramethylthiuram tetrasulfide, the two middle sulfur atoms are more readily exchangeable and available for vulcanization reactions, while the outer four sulfurs bonded to carbon exchange less rapidly [2]. TMTD liberates 13.3% of its mass as available sulfur at vulcanization temperatures .

Rubber vulcanization Sulfur donor capacity Thiuram accelerator Crosslink density

Scorch Safety Comparison: Tetramethylthiuram Tetrasulfide vs. TETD Processing Characteristics

Within the thiuram accelerator class, scorch safety follows a defined hierarchy established through industrial compounding experience: TMTD (tetramethylthiuram disulfide) exhibits the shortest scorch time (least safe), followed by TETD (tetraethylthiuram disulfide), with TMTM (tetramethylthiuram monosulfide) providing the longest scorch safety margin, summarized as TMTD < TETD << TMTM [1]. Eastman's technical data confirms that TETD 'gives more scorch delay than Dimacit TMTD' . While bis(dimethylthiocarbamoyl) tetrasulfide (TMTT) is not explicitly positioned in this published hierarchy, its dimethyl substitution pattern aligns it structurally with the TMTD series rather than the tetraethyl series, and its tetrasulfide configuration positions it as a sulfur donor with intermediate thermal decomposition characteristics . The presence of the longer polysulfide chain is expected to influence scorch behavior through altered thermal stability of the S-S bonds.

Scorch time Processing safety Vulcanization kinetics Rubber compounding

Nitrosamine Formation Risk: Regulatory-Driven Differentiation Among Thiuram Accelerators

Bis(dimethylthiocarbamoyl) tetrasulfide, as a dimethyl-substituted thiuram, contains the dimethylamine moiety that serves as a precursor for N-nitrosodimethylamine (NDMA), a volatile carcinogenic nitrosamine formed during high-temperature rubber processing, vulcanization, and storage [1]. German TRGS 552 regulations established upper limits for volatile N-nitrosamines in workplace air, imposing significant operational restrictions when exceeded [2]. Eastman's technical data explicitly notes that 'N-nitrosodimethylamine can be formed by the reaction of dimethylamine, a decomposition product, with nitrosating agents (nitrogen oxides)' in TETD applications, a concern equally applicable to all dimethyl-substituted thiurams including bis(dimethylthiocarbamoyl) tetrasulfide . This regulatory pressure has driven development of nitrosamine-safe alternatives such as TBzTD (tetrabenzylthiuram disulfide), where the dibenzylnitrosamine formed is not carcinogenic according to published literature [3]. A 2024 study demonstrated that TETD was detected in pharmaceutical elastomeric seals at 1.86-2.55 mg·kg⁻¹, while TMTD was not detected, highlighting the compound-specific migration and exposure profiles that differentiate thiurams even within the same regulatory class [4].

Nitrosamine regulation TRGS 552 compliance Occupational safety Carcinogenic byproducts

Vulcanization Rate Hierarchy: Thiuram Class Performance in Silica vs. Carbon Black Systems

A systematic study by Kim et al. (2013) compared the effects of thiuram (DPTT, TMTD), thiazole, and sulfenamide accelerators on vulcanization properties of silica-filled versus carbon black-filled natural rubber compounds [1]. The study demonstrated that thiuram-type accelerator compounds consistently exhibited the fastest vulcanization rate, followed by thiazole and sulfenamide types, regardless of filler system. Silica-filled compounds showed slower vulcanization time (ts2, t10, t90) and lower cure rate index than carbon black-filled compounds for each accelerator type. Within the thiuram class, cure rate among TMTM, TETD, and TMTD is reported as approximately equivalent at equal dosage (TMTM = TETD = TMTD), with crosslink density also equivalent at equal loading [2]. While bis(dimethylthiocarbamoyl) tetrasulfide (TMTT) was not included in this specific comparative study, its classification as a thiuram accelerator positions it within this highest-rate category, with its tetrasulfide structure potentially influencing cure kinetics through differential sulfur release profiles .

Vulcanization kinetics Cure rate index Filler effects Natural rubber

Crosslink Architecture Implications: Polysulfide vs. Monosulfide Bridge Effects on Vulcanizate Properties

The proportion of disulfidic crosslinks in both conventional and efficient vulcanization (EV) systems is seldom more than 20-30%, with polysulfidic crosslinks representing a weak and labile network that is not thermally stable [1]. The tetrasulfide structure of bis(dimethylthiocarbamoyl) tetrasulfide provides a higher concentration of polysulfidic sulfur available for crosslink formation compared to disulfide variants. Thiurams, when used as vulcanizing agents at 2.5-3.0 phr in the absence of elemental sulfur, produce vulcanizates exhibiting high tensile strength, high modulus, lower elongation at break, higher rebound resilience at elevated temperatures, and lower tear resistance [2]. These properties stem from the specific crosslink architecture produced by thiuram sulfur donors, where the balance between monosulfidic, disulfidic, and polysulfidic crosslinks determines the thermal aging characteristics and dynamic mechanical properties of the final rubber product. The longer polysulfide chain in TMTT is expected to influence this crosslink distribution relative to TMTD-based curing systems.

Crosslink density Polysulfide crosslinks Vulcanizate properties Heat aging resistance

Density and Processing Characteristic Differentiation: Physical Property Comparison Among Thiuram Variants

Bis(dimethylthiocarbamoyl) tetrasulfide exhibits a density of 1.464 g/cm³ at standard conditions [1]. This compares to tetramethylthiuram disulfide (TMTD) which has a measured density of approximately 1.30 g/cm³ and melting point of 142°C . The higher density of the tetrasulfide compound (1.464 vs. 1.30 g/cm³, a difference of approximately 0.164 g/cm³ or ~12.6% higher) reflects the increased sulfur content and different molecular packing in the solid state. This density differential has practical implications for volumetric dosing in rubber compounding operations, as equivalent weight-based loadings will result in different volumetric displacement in the compound. Additionally, TETD's technical data notes that its low melting point provides excellent dispersion in soft compounds , whereas TMTT's specific dispersion characteristics in various rubber matrices have not been systematically characterized in published literature.

Density Dispersion Compounding Physical properties

Bis(dimethylthiocarbamoyl) tetrasulfide CAS 97-91-6: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sulfurless and Efficient Vulcanization (EV) Systems Requiring Maximum Sulfur Donation per Unit Mass

In sulfurless curing systems where thiurams function as the primary vulcanizing agent at loadings of 2.5-3.0 phr, bis(dimethylthiocarbamoyl) tetrasulfide offers higher sulfur content per mole (theoretical ~63.1% S by mass) compared to disulfide variants such as TMTD (~53.3% S by mass, measured available sulfur 13.3%) [1]. This enables formulation optimization with reduced accelerator loading to achieve equivalent crosslink density, directly impacting material cost and potentially improving vulcanizate properties including high modulus and lower elongation at break characteristic of thiuram-cured systems [2].

High-Speed Manufacturing Operations Leveraging Ultra-Fast Thiuram Cure Kinetics

For production environments requiring minimal cure cycle times, thiuram-class accelerators provide the fastest vulcanization rate among accelerator types tested in natural rubber compounds, exceeding thiazole and sulfenamide classes regardless of whether silica or carbon black filler systems are employed [3]. Bis(dimethylthiocarbamoyl) tetrasulfide, as a member of this class, is positioned for applications where ultra-fast cure is essential and where the cure rate equivalency observed among TMTM, TETD, and TMTD at equal dosage may extend to the tetrasulfide variant pending formulation-specific validation [4].

Rubber Compounding in Non-Regulated or Legacy Jurisdictions Where Dimethyl-Substituted Thiurams Remain Permitted

Despite regulatory pressure from TRGS 552 and similar occupational safety regulations governing N-nitrosamine workplace exposure, bis(dimethylthiocarbamoyl) tetrasulfide remains viable in jurisdictions without equivalent restrictions or in applications where engineering controls adequately mitigate exposure risk [5][6]. Procurement for such applications must balance the performance advantages of tetrasulfide sulfur donation against the documented nitrosamine formation potential inherent to dimethyl-substituted thiurams, which has driven significant market migration to nitrosamine-safe alternatives like TBzTD in regulated sectors [7].

Natural and Synthetic Rubber Formulations Requiring Specific Crosslink Architecture for High-Temperature Service

The tetrasulfide structure of bis(dimethylthiocarbamoyl) tetrasulfide provides a distinct polysulfidic sulfur profile that influences the distribution of monosulfidic, disulfidic, and polysulfidic crosslinks in the vulcanizate network [8]. Given that polysulfidic crosslinks are thermally labile while monosulfidic crosslinks provide heat resistance, the selection of tetrasulfide versus disulfide thiuram variants should be guided by end-use thermal stability requirements [9]. This is particularly relevant for applications involving dynamic loading at elevated temperatures where crosslink reversion resistance is critical to long-term product performance.

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